Ammonium 4-nitrobenzoate dihydrate
Overview
Description
Ammonium 4-nitrobenzoate dihydrate is an organic compound with the chemical formula C7H12N2O6. It is a white crystalline powder known for its high combustibility. This compound is used in various fields, including organic synthesis, catalysis, and as a chemical reagent .
Mechanism of Action
Target of Action
Ammonium 4-nitrobenzoate dihydrate primarily targets metal parts and other materials . It acts as a corrosion inhibitor , preventing the corrosion of these materials .
Mode of Action
The compound interacts with its targets by forming a protective layer on the surface of the materials. This layer prevents the corrosive substances from reaching the material, thereby inhibiting corrosion .
Biochemical Pathways
It’s known that the compound plays a role in the production ofplastics, coatings, adhesives, and lubricants .
Pharmacokinetics
Given its use as a corrosion inhibitor and its role in the production of various materials, it’s likely that its bioavailability is influenced by factors such as concentration, temperature, and ph .
Result of Action
The primary result of the action of this compound is the prevention of corrosion of metal parts and other materials . This extends the lifespan of these materials and maintains their structural integrity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, humidity, and the presence of other chemicals. For instance, its solubility might be affected by temperature and the presence of other solvents . Its efficacy as a corrosion inhibitor might be influenced by the humidity and the corrosiveness of the environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound forms hydrogen-bonded polymeric structures, which could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound forms hydrogen-bonded polymeric structures , but how these structures interact with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 4-nitrobenzoate dihydrate is typically synthesized by reacting ammonium nitrate (NH4NO3) with 4-nitrobenzoic acid (C6H5NO3) under suitable conditions. In a laboratory setting, ammonium nitrate is dissolved in a small amount of water, and then 4-nitrobenzoic acid is slowly added to the solution. The mixture is stirred until the formation of ammonium 4-nitrobenzoate crystals .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized, filtered, and dried for further use .
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-nitrobenzoate dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Ammonium 4-nitrobenzoate dihydrate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: As a corrosion inhibitor in the production of plastics, coatings, adhesives, and lubricants.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 3,5-dinitrobenzoate
- Ammonium 2,4-dichlorobenzoate
- Ammonium benzoate
Uniqueness
Ammonium 4-nitrobenzoate dihydrate is unique due to its specific nitro group position, which influences its reactivity and interactions. Compared to other ammonium benzoates, it has distinct properties and applications, particularly in its use as a corrosion inhibitor and in organic synthesis .
Properties
IUPAC Name |
azanium;4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H3N/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWMKUVMWKKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066489 | |
Record name | Benzoic acid, 4-nitro-, ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19416-70-7 | |
Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19416-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-nitro-, ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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